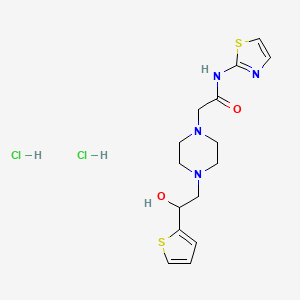

2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S2.2ClH/c20-12(13-2-1-8-22-13)10-18-4-6-19(7-5-18)11-14(21)17-15-16-3-9-23-15;;/h1-3,8-9,12,20H,4-7,10-11H2,(H,16,17,21);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFTZJWIPMQBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)CC(=O)NC3=NC=CS3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 400.36 g/mol. The structure features a piperazine ring, hydroxyethyl, thiophene groups, and thiazole moieties, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H22Cl2N4O3S |

| Molecular Weight | 400.36 g/mol |

| IUPAC Name | 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride |

| SMILES | OC(CN1CCN(CC1)C(=O)C(c2cccs4)c3ccccc3)c4cccs4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Interaction : The piperazine moiety allows for interactions with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Antimicrobial Properties : The thiophene and thiazole components may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against pathogens.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Studies

Research has demonstrated various biological activities associated with the compound:

Antitubercular Activity

A study evaluated the anti-tubercular properties of similar piperazine derivatives. Compounds showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating a promising avenue for further development in treating tuberculosis .

Cytotoxicity Assessment

In vitro cytotoxicity assays on human embryonic kidney (HEK-293) cells revealed that the compound exhibits low toxicity, suggesting a favorable safety profile for therapeutic applications .

Antimicrobial Testing

The compound's antimicrobial efficacy was assessed against various bacterial strains. Results indicated substantial inhibitory effects, with some derivatives achieving inhibition zones comparable to standard antibiotics .

Case Studies

- Case Study on Tuberculosis Treatment : A derivative of the compound was included in a series of novel anti-tubercular agents that were synthesized and tested for efficacy against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity .

- Anticancer Research : Another study focused on similar compounds demonstrated their potential as anticancer agents by showing significant cytotoxicity against several cancer cell lines, reinforcing the need for further exploration into their mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on variations in three regions:

Piperazine/Piperidine Modifications: Hydroxypiperidine analogs: Compounds like 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide (, compound 6) replace the hydroxyethyl-thiophene group with a hydroxypiperidine ring. This reduces lipophilicity (clogP ~1.2 vs. ~2.5 for the target compound, estimated) but retains hydrogen-bonding capacity . Arylpiperazine derivatives: describes 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide.

Thiazole Modifications :

- Substituted thiazoles : lists compounds with 4-phenyl or 4-(p-methoxyphenyl)thiazole groups. These substitutions increase steric bulk and may hinder target binding compared to the unsubstituted thiazol-2-yl in the target compound .

- Thiadiazole hybrids : highlights 2-(4-substituted piperazin-1-yl)-N-(thiadiazol-2-yl)acetamides. Replacing thiazole with thiadiazole introduces an additional nitrogen, altering electronic properties (e.g., increased acidity of the NH group) .

Amide Chain Variations: Chloroacetamide precursors: and describe intermediates like 2-chloro-N-(thiazol-2-yl)acetamide.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What synthetic routes and analytical techniques are critical for preparing and validating this compound?

The synthesis typically involves multi-step reactions, starting with coupling a thiophene-containing hydroxyethylpiperazine intermediate with a thiazole-acetamide derivative. Key steps include nucleophilic substitution and acid-catalyzed condensation. For example, potassium carbonate in acetone or DMF is used as a base to facilitate amide bond formation . Critical analytical methods include:

- IR spectroscopy to confirm functional groups (e.g., hydroxyl, amide C=O stretch).

- NMR (¹H and ¹³C) to verify regiochemistry and purity, with specific attention to piperazine and thiazole proton environments .

- Elemental analysis to validate stoichiometry (e.g., C, H, N, S, Cl) .

Q. What in vitro assays are standard for evaluating biological activity?

Common assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme inhibition studies : COX-1/2 or kinase inhibition assays using fluorometric or spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in amide coupling but may require post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) or organocatalysts can accelerate cyclization steps for thiazole formation .

- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and optimize temperature/pH conditions .

Q. How should researchers address discrepancies between computational docking and experimental binding data?

- Re-docking validation : Replicate docking simulations with alternative software (e.g., AutoDock Vina vs. Schrödinger) to confirm binding poses .

- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can resolve affinity mismatches by directly measuring binding constants .

- Structural analysis : Compare X-ray crystallography data (if available) with predicted conformations to identify steric clashes or solvation effects .

Q. What strategies mitigate variability in biological activity across derivative studies?

- Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., thiophene vs. furan) and assess activity trends .

- Batch consistency checks : Ensure synthetic reproducibility via HPLC purity (>95%) and control for hygroscopicity in dihydrochloride salts .

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsome assays) to rule out off-target effects .

Data Contradiction and Reproducibility

Q. How can conflicting reports on COX-2 inhibition be resolved?

- Assay standardization : Use identical enzyme sources (e.g., human recombinant COX-2 vs. murine) and inhibitor concentrations .

- Negative controls : Include celecoxib as a reference inhibitor to calibrate activity thresholds .

- Meta-analysis : Cross-reference IC₅₀ values with structural analogs (e.g., piperazine vs. morpholine derivatives) to identify scaffold-specific trends .

Q. Why do solubility profiles vary in different solvent systems?

- Polarity effects : The dihydrochloride salt exhibits higher solubility in aqueous buffers (pH < 4) but precipitates in nonpolar solvents. Use Hansen solubility parameters to design co-solvent systems (e.g., PEG-400/water) .

- Counterion exchange : Replace Cl⁻ with mesylate or tosylate to enhance organic-phase solubility for formulation studies .

Methodological Innovations

Q. How can AI-driven synthesis planning accelerate derivative development?

- Retrosynthetic algorithms : Tools like Pistachio or Reaxys identify feasible routes by prioritizing high-yield steps (e.g., Suzuki coupling for aryl-thiazole linkages) .

- Reaction condition prediction : Machine learning models (e.g., ICReDD) suggest optimal catalysts/solvents by training on historical data .

Q. What advanced characterization techniques resolve stereochemical uncertainties?

- X-ray crystallography : Determines absolute configuration of the hydroxyethylpiperazine moiety .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

- NOESY NMR : Identifies spatial proximity between thiophene and thiazole protons .

Ethical and Safety Considerations

Q. What protocols ensure safe handling of this compound?

- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models before in vivo work .

- Waste disposal : Neutralize acidic hydrochloride residues with sodium bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.